molecular formula C14H14N2O2 B11662860 N'-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide

N'-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11662860
M. Wt: 242.27 g/mol
InChI Key: CGMGNIOCRGKDNT-GDNBJRDFSA-N
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Description

N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide is a compound that belongs to the class of hydrazones Hydrazones are a class of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 4-ethylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(Z)-furan-2-ylmethylidene]-1,3-benzothiazole-2-carbohydrazone

Uniqueness

N’-[(Z)-(4-ethylphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the ethyl group on the phenyl ring

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[(Z)-(4-ethylphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-2-11-5-7-12(8-6-11)10-15-16-14(17)13-4-3-9-18-13/h3-10H,2H2,1H3,(H,16,17)/b15-10-

InChI Key

CGMGNIOCRGKDNT-GDNBJRDFSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CO2

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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